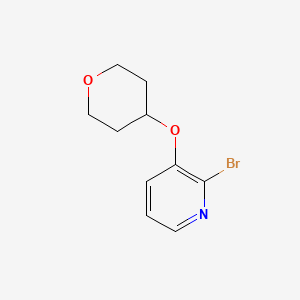

2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Descripción general

Descripción

“2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is a chemical compound. The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .

Synthesis Analysis

The synthesis of this compound involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0 degrees over 6 hours, and then the reaction product is diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .Molecular Structure Analysis

The molecular structure of “2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is complex. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, the latent alcohol functionality of this bifunctional building block can be generated using aqueous acid . It can also react with pyrazoles in the presence of trifluoroacetic acid to form tetrahydropyran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” include a boiling point of 64.5 °C at 0.8 mmHg and a density of 1.317 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a crucial area of research due to their extensive applications in pharmaceuticals, agrochemicals, and materials science. For example, pyrazole and pyridine derivatives are synthesized for their potential in creating new polymetallic architectures and exploring their photophysical properties. The modification of tetrazolate ligands has been used for tuning electronic properties and emission colors in the context of light-emitting devices and biological labeling (Stagni et al., 2008). Additionally, novel polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine have been constructed, showcasing the flexibility of such frameworks in generating diverse molecular structures with potential biological applications (Abdel‐Latif et al., 2019).

Coordination Chemistry and Materials Science

Coordination compounds featuring pyridine and its derivatives play a vital role in the development of materials with unique electronic and magnetic properties. For instance, the synthesis of ruthenium(III) complexes with pyrazolylpyridines has been explored for their potential in substitution reactions and biological studies, indicating their relevance in catalysis and medicinal chemistry (Omondi et al., 2018). These studies underline the importance of such compounds in designing metal complexes with specific properties and applications.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is likely that it interacts with its target protein and inhibits its function, similar to the related compound that inhibits alk5 .

Biochemical Pathways

If it acts similarly to the related compound that inhibits alk5 , it may affect the TGF-beta signaling pathway, which plays a crucial role in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions.

Result of Action

If it acts similarly to the related compound that inhibits ALK5 , it may inhibit cell growth and differentiation, and promote apoptosis.

Propiedades

IUPAC Name |

2-bromo-3-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAKUSAXAIUQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)

![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)